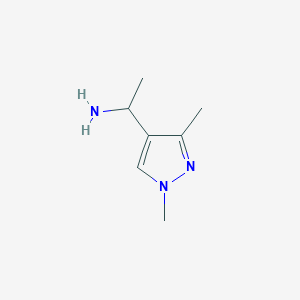

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(8)7-4-10(3)9-6(7)2/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCIXQMRFVTGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424342 | |

| Record name | 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911788-36-8 | |

| Record name | 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 1,3 Dimethyl 1h Pyrazol 4 Yl Ethanamine and Its Derivatives

Strategies for the Construction of the 1H-Pyrazole Core System

The formation of the 1H-pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its synthesis. The specific substitution pattern of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine, featuring methyl groups at the N1 and C3 positions, dictates the choice of starting materials and synthetic routes.

Classical and Contemporary Condensation Reactions for Pyrazole (B372694) Annulation

The most traditional and widely employed method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov For the synthesis of the 1,3-dimethyl-1H-pyrazole core, the logical precursors are a β-diketone and methylhydrazine. Specifically, the reaction of pentane-2,4-dione with methylhydrazine hydrate (B1144303) is a direct route to 1,3,5-trimethyl-1H-pyrazole. Subsequent selective functionalization at the 4-position would be required.

A plausible pathway to the desired 1,3-dimethyl-1H-pyrazole core involves the use of a functionalized 1,3-dicarbonyl equivalent that can be later converted to the ethanamine side chain. For instance, the condensation of acetoacetic ester with a methylhydrazine would lead to a pyrazolone (B3327878) intermediate, which can then be further modified.

| Reactant 1 | Reactant 2 | Conditions | Product Core |

| Pentane-2,4-dione | Methylhydrazine | Acid or base catalysis, typically in a protic solvent like ethanol | 1,3,5-trimethyl-1H-pyrazole |

| Ethyl acetoacetate | Methylhydrazine | Varies, can lead to pyrazolone intermediates | 1,5-dimethyl-1H-pyrazol-3(2H)-one |

Contemporary advancements in condensation reactions often focus on improving yields, regioselectivity, and environmental compatibility through the use of microwave irradiation, ultrasound, or novel catalytic systems.

Organometallic and Transition Metal-Catalyzed Approaches for Pyrazole Formation

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of substituted pyrazoles. These methods often offer high regioselectivity and functional group tolerance. Palladium- and copper-catalyzed cross-coupling reactions, for example, can be employed to construct the pyrazole ring from appropriately substituted precursors. While not the most direct route to a simple dimethyl-substituted pyrazole, these methods are invaluable for creating more complex derivatives.

One conceptual approach involves the [3+2] cycloaddition of a diazo compound with an alkyne, a reaction that can be catalyzed by various transition metals. For the 1,3-dimethyl-1H-pyrazole core, this could involve the reaction of 2-diazopropane (B1615991) with propyne, although controlling the regioselectivity would be a key challenge.

Regioselective Synthesis Protocols for Substituted Pyrazoles

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles. The control of regioselectivity is therefore a critical aspect of pyrazole synthesis. For the specific synthesis of a 1,3,4-trisubstituted pyrazole like the target compound, careful selection of starting materials and reaction conditions is paramount.

The use of protecting groups or directing groups on the hydrazine or dicarbonyl component can steer the reaction towards the desired regioisomer. For instance, using a hydrazine with a bulky substituent can influence the site of initial condensation. Furthermore, the pH of the reaction medium can play a significant role in determining the regiochemical outcome of the cyclization.

Introduction and Specific Functionalization of the Ethanamine Moiety

Once the 1,3-dimethyl-1H-pyrazole core is established, the next crucial step is the introduction of the ethanamine side chain at the C4 position. This is typically achieved through the functionalization of a precursor group at this position.

Alkylation and Amination Reactions for Ethanamine Side-Chain Attachment

A common strategy for introducing the ethanamine side chain is through the reductive amination of a corresponding ketone or aldehyde. This first requires the introduction of a carbonyl group at the C4 position of the 1,3-dimethyl-1H-pyrazole ring. The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like pyrazoles. smolecule.comrsc.org Treatment of 1,3-dimethyl-1H-pyrazole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) leads to the formation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. smolecule.comarkat-usa.org

This aldehyde can then be converted to this compound through a two-step process:

Grignard reaction: Reaction of the aldehyde with methylmagnesium bromide would yield the corresponding secondary alcohol, 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol.

Conversion to amine: The alcohol can then be converted to the amine through various methods, such as conversion to an alkyl halide followed by nucleophilic substitution with ammonia (B1221849) or an azide, or via a Mitsunobu reaction.

Alternatively, and more directly, the ethanamine moiety can be introduced via reductive amination of the corresponding ketone, 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone. This ketone can be synthesized via Friedel-Crafts acylation of 1,3-dimethyl-1H-pyrazole. The subsequent reductive amination with ammonia or an ammonia equivalent in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation will yield the target amine. ineosopen.org

| Precursor | Reagents | Intermediate | Final Product |

| 1,3-Dimethyl-1H-pyrazole | 1. POCl₃, DMF (Vilsmeier-Haack) | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | This compound |

| 2. CH₃MgBr | 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol | ||

| 3. Conversion to amine | |||

| 1,3-Dimethyl-1H-pyrazole | 1. Acetyl chloride, AlCl₃ (Friedel-Crafts) | 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone | This compound |

| 2. NH₃, reducing agent (Reductive Amination) |

Mannich-Type Reactions in Pyrazole-Amine Linkage Formation

The Mannich reaction is a classic method for the aminoalkylation of an acidic proton located on a carbon atom. derpharmachemica.com In the context of pyrazole chemistry, the C4-proton of certain pyrazoles can be sufficiently acidic to participate in a Mannich reaction. This would involve the reaction of the 1,3-dimethyl-1H-pyrazole with formaldehyde (B43269) and a suitable amine.

However, for the synthesis of this compound, a standard Mannich reaction is not directly applicable as it would introduce a methylene (B1212753) bridge between the pyrazole and the nitrogen atom. A modified Mannich-type reaction or a different synthetic approach would be necessary to introduce the specific ethanamine side chain. While the Mannich reaction is a powerful tool for C-N bond formation, its application for the direct synthesis of the target compound is not straightforward and would likely involve a multi-step sequence. For instance, a Mannich reaction could be used to introduce a functionalized aminomethyl group that is subsequently elaborated to the desired ethanamine.

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomers of this compound

The chirality of the ethanamine moiety introduces a stereocenter, necessitating the development of methods to obtain single enantiomers, which are often crucial for biological activity.

The asymmetric synthesis of chiral amines, including pyrazole-containing structures, is a significant area of research. One prominent strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide, which has been widely applied in the synthesis of a vast array of chiral amines. yale.edu This reagent can be used on a large scale for the discovery and production of various chemical compounds. yale.edu The general approach involves the condensation of the chiral sulfinamide with a ketone precursor to form a sulfinyl imine, followed by a diastereoselective reduction and subsequent removal of the auxiliary group to yield the desired chiral amine.

Organocatalysis represents another powerful tool for enantioselective synthesis. Chiral phosphoric acids, for instance, have been successfully used to catalyze the asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes, producing chiral tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities. nih.gov Similar catalytic strategies could be adapted for the synthesis of chiral pyrazole-ethanamines. Furthermore, squaramide-catalyzed asymmetric Mannich reactions between 1,3-dicarbonyl compounds and pyrazolinone ketimines provide a direct route to 4-amino-5-pyrazolone derivatives bearing a quaternary stereocenter. mdpi.com

A one-pot asymmetric synthesis method has been reported for producing 1,3-oxazolidines and 1,3-oxazinanes, which proceeds through the formation of hemiaminal intermediates from the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) catalyst. nih.gov These methodologies highlight the potential for developing catalytic, enantioselective routes to chiral amines on heterocyclic scaffolds.

When asymmetric synthesis is not employed, the resolution of a racemic mixture is necessary to isolate the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant technique for this purpose. mdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of a broad range of chiral compounds. nih.govmdpi.com

The enantioselective separation of chiral N1-substituted-1H-pyrazole derivatives has been successfully achieved using commercial cellulose- and amylose-based CSPs. nih.gov For instance, a cellulose-based column was found to be superior when using polar organic mobile phases, leading to rapid analysis times and high resolution. nih.gov In contrast, amylose-based columns demonstrated greater resolving ability in a normal-phase elution mode. nih.gov The choice of mobile phase, including the use of basic additives like diethylamine (B46881) (DEA), can be critical for successful separation, as it can prevent the retention of amine compounds on the stationary phase. mdpi.com

The effectiveness of chiral separation is influenced by several factors, including the structure of the analyte and the specific CSP employed. For example, in the separation of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones, a CSP bearing teicoplanin aglycone as the chiral selector was effective under polar organic conditions. cnr.it The development of these HPLC methods is crucial for monitoring stereoselective syntheses and for the preparative separation of enantiomers for further study. nih.gov

Derivatization Strategies and Structural Modifications of the Pyrazole-Ethanamine Scaffold

Derivatization of the core this compound structure allows for the systematic exploration of structure-activity relationships and the optimization of physicochemical properties.

The synthesis of analogues often involves modifications at various positions of the pyrazole ring or the ethanamine side chain. For example, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine has been synthesized from 4-chloro-3,5-dinitropyrazole and subsequently used to prepare various energetic derivatives through nucleophilic reactions. researchgate.net Similarly, series of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have been prepared, starting from the sulfonylation of 1,3,5-trimethyl-1H-pyrazole. nih.gov

Another approach involves the synthesis of pyrazole-4-carboxaldehyde derivatives, which can then be elaborated into more complex structures. Series of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives have been synthesized and evaluated for their biological activities. nih.gov Furthermore, novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole (B134444) fragment have been designed and synthesized, demonstrating the potential for creating complex heterocyclic systems based on the pyrazole core. nih.gov

The following table summarizes examples of substituted pyrazole analogues.

| Base Scaffold | Modification | Resulting Analogue Class | Reference |

| 3,5-dimethyl-1H-pyrazole | Sulfonylation and amidation | 3,5-dimethyl-1H-pyrazole-4-sulfonamides | nih.gov |

| 1,3,5-trimethyl-1H-pyrazole | Sulfonylation and amidation | 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides | nih.gov |

| 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde | Reaction with phenylamines | (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-ones | nih.gov |

| 4-chloro-3,5-dinitropyrazole | Reaction with DMF and subsequent nucleophilic reactions | N,N,1-trimethyl-3,5-dinitro-1H-pyrazol-4-amine and related derivatives | researchgate.net |

| Pyrazole-4-yl scaffold | Incorporation of an imidazole-decorated 1,3,4-oxadiazole (B1194373) moiety | 2-(Pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment | nih.gov |

The formation of pharmaceutical salts is a common strategy to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. For amine-containing compounds like this compound, salt formation with pharmaceutically acceptable acids is a straightforward process. Oxalate (B1200264) salts and their hydrates are examples of such modifications. The preparation typically involves reacting the free base of the pyrazole-ethanamine with oxalic acid in a suitable solvent, leading to the precipitation of the oxalate salt.

Schiff bases, or imines, are formed by the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). jocpr.comresearchgate.net This reaction provides a versatile method for modifying the pyrazole-ethanamine scaffold. The synthesis generally involves refluxing a mixture of the amine, such as this compound, and a suitable aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid. jocpr.comekb.eg

A variety of Schiff bases have been synthesized from pyrazole precursors. For example, novel Schiff bases have been prepared from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and various substituted aromatic amines. jocpr.com Similarly, 4-aminophenazone has been reacted with 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde to yield the corresponding Schiff base. nih.gov The resulting imine functional group (-C=N-) in these derivatives can be characterized by spectroscopic methods, such as a characteristic band in the IR spectrum around 1622-1642 cm⁻¹ and specific signals in the ¹H NMR spectrum. jocpr.comnih.gov

The table below provides examples of reaction conditions for the synthesis of pyrazole-based Schiff bases.

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Solvent/Catalyst | Resulting Schiff Base | Reference |

| Substituted aromatic amine | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Ethanol / Glacial acetic acid | N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylaniline | jocpr.com |

| 4-Aminophenazone | 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde | Methanol | 4-[[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | nih.gov |

| Aniline derivatives | 1,3-diphenylpyrazole-4-carboxaldehyde | Methanol / Acetic acid | N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | ekb.eg |

Integration with Other Heterocyclic Systems to Form Fused or Hybrid Structures

The this compound moiety serves as a valuable building block for the construction of fused and hybrid heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Methodologies for integrating the pyrazole core with other heterocycles often involve multi-step sequences or one-pot multi-component reactions.

One prominent strategy involves the construction of pyrazolo[3,4-d]pyrimidines. A one-flask synthetic method has been developed starting from 5-aminopyrazoles, which are structurally related to the subject compound. This process involves Vilsmeier amidination and imination reactions, followed by intermolecular heterocyclization facilitated by reagents like hexamethyldisilazane (B44280) to yield the fused pyrimidine (B1678525) ring. mdpi.com

Another approach is the synthesis of hybrid structures incorporating other five-membered heterocycles like 1,2,3-triazoles or 1,3,4-oxadiazoles. For instance, N-pyridylpyrazole derivatives containing 1,2,3-triazole moieties have been synthesized via Huisgen cycloaddition reactions. researchgate.net Similarly, pyrazole-4-carboxylic acids can be converted into 2-(pyrazol-4-yl)-1,3,4-oxadiazole structures, which can then be linked to other heterocyclic fragments, such as imidazole. nih.gov The Paal-Knorr reaction is another method used to selectively synthesize pyrrole-substituted heterocycles from diamino precursors, a strategy applicable to functionalized pyrazoles. mdpi.com

The development of tetrazolo-pyrazino[2,1-a]isoquinolin-6(5H)-ones showcases the power of tandem reactions. This synthesis employs an initial Ugi-azide four-component reaction to build a tetrazole motif, which is then followed by an intramolecular Heck reaction to assemble a tetrahydroisoquinoline system. beilstein-journals.org Such one-pot procedures that combine multi-component reactions with subsequent cyclizations maximize efficiency by avoiding the isolation of intermediates. beilstein-journals.org

Table 1: Examples of Fused/Hybrid Heterocyclic Systems Derived from Pyrazole Scaffolds

| Fused/Hybrid System | Key Reaction Type | Starting Pyrazole Type | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Vilsmeier Reaction & Heterocyclization | 5-Aminopyrazoles | mdpi.com |

| Pyrazolo-Triazoles | Huisgen Cycloaddition | N-Pyridylpyrazoles | researchgate.net |

| Pyrazolo-1,3,4-Oxadiazoles | Cyclization/Condensation | Pyrazole-4-Carboxylic Acids | nih.gov |

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives from pyrazole amines is a well-established field, driven by the significant biological activities of these compounds. nih.govresearchgate.net The general method for synthesizing N-(1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl)sulfonamides involves the reaction of this compound with various substituted sulfonyl chlorides.

Typically, the reaction is carried out by stirring the pyrazole amine and the respective sulfonyl chloride in a suitable solvent, such as dichloromethane, at room temperature. nih.govsemanticscholar.org A base, commonly triethylamine (B128534) (TEA), is added to scavenge the hydrochloric acid generated during the reaction. nih.govsemanticscholar.org After a reaction time of several hours, the mixture is typically worked up by adding water, separating the organic layer, and purifying the crude product through recrystallization or column chromatography. nih.govnih.gov This straightforward condensation reaction allows for the generation of a diverse library of sulfonamide derivatives by varying the substituent on the sulfonyl chloride. nih.gov

Table 2: General Reaction Conditions for Pyrazole Sulfonamide Synthesis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | Pyrazole Amine, Substituted Sulfonyl Chloride | Formation of Sulfonamide Bond | nih.govsemanticscholar.org |

| Solvent | Dichloromethane (CH₂Cl₂) | Reaction Medium | nih.gov |

| Base | Triethylamine (TEA) | HCl Scavenger | nih.govsemanticscholar.org |

| Temperature | Room Temperature | Standard Reaction Condition | nih.gov |

| Reaction Time | 3–6 hours | To ensure completion | nih.govsemanticscholar.org |

Mechanistic Investigations of Synthetic Pathways Involving this compound

Understanding the underlying mechanisms of synthetic transformations is crucial for optimizing reaction conditions and extending their applicability.

Elucidation of Reaction Mechanisms and Intermediates

Mechanistic studies on the formation of fused heterocycles like pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles have identified key intermediates. The reaction sequence is initiated by a Vilsmeier reaction, where a Vilsmeier reagent (formed from a substituted amide like DMF and a halogenating agent like PBr₃) reacts with the aminopyrazole. mdpi.com This leads to the formation of a 4-(iminomethyl)-1H-pyrazol-5-yl-formamidine intermediate. mdpi.com This highly reactive intermediate then undergoes a sequential intermolecular heterocyclization with an amine source, such as hexamethyldisilazane, to construct the final pyrimidine ring. mdpi.com The identification of these formamidine (B1211174) intermediates was crucial in confirming the proposed reaction pathway. mdpi.com

In other reactions, such as the synthesis of pyrazole derivatives from enaminones and hydrazines, the mechanism involves the initial formation of acyclic condensation products. rsc.org These intermediates subsequently cyclize to form the pyrazole ring system. The specific reaction conditions can dictate the final product structure. rsc.org

Studies on Reaction Selectivity, Stereoselectivity, and Yield Optimization

Optimizing synthetic pathways requires careful study of factors influencing reaction selectivity and yield. For pyrazole derivatives, significant work has been done on controlling stereoselectivity in addition reactions. For example, the Michael addition of pyrazoles to conjugated carbonyl alkynes can produce both (E) and (Z)-N-carbonylvinylated pyrazoles. nih.gov

Research has shown that this reaction is highly tunable. In the absence of additives, the reaction in solvents like 1,2-dichloroethane (B1671644) (DCE) preferentially yields the (E)-isomer, with yields improving at higher temperatures (e.g., 60 °C). nih.gov Conversely, the introduction of a silver-based catalyst, such as silver(I) carbonate (Ag₂CO₃), dramatically switches the stereoselectivity to favor the (Z)-isomer. nih.gov The coordination of the silver ion is thought to guide the formation of the (Z) product. The yield of the desired isomer can be further optimized by adjusting the catalyst loading and reaction temperature. nih.gov These findings demonstrate that both kinetic and thermodynamic parameters, as well as catalytic guidance, are key tools for controlling the outcome of reactions involving the pyrazole nucleus.

Table 3: Factors Influencing Selectivity and Yield in Pyrazole Reactions

| Factor | Effect | Example | Reference |

|---|---|---|---|

| Temperature | Increased temperature can improve reaction rate and yield of the thermodynamic product. | Higher yield of (E)-isomer in Michael addition at 60°C vs. room temp. | nih.gov |

| Solvent | Can influence reaction efficiency, though sometimes with minor impact. | Toluene and 1,4-dioxane (B91453) showed no significant improvement over DCE. | nih.gov |

| Catalyst | Can switch stereoselectivity and improve yield of a specific isomer. | Ag₂CO₃ catalyst favors formation of (Z)-isomer over (E)-isomer. | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 1,3 Dimethyl 1h Pyrazol 4 Yl Ethanamine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the precise connectivity of atoms and deduce the stereochemical arrangement within a molecule.

¹H NMR Spectroscopic Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The anticipated spectrum would exhibit several key signals corresponding to the different protons in the molecule.

The pyrazole (B372694) ring proton (H-5) is expected to appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic ring. The protons of the two methyl groups attached to the pyrazole ring (N-CH₃ and C₃-CH₃) will also appear as distinct singlets, with their chemical shifts influenced by their position on the ring. The N-methyl group is generally observed at a slightly different chemical shift compared to the C-methyl group.

The ethylamine (B1201723) side chain gives rise to a characteristic AX₃ spin system. The methine proton (-CH) will appear as a quartet, split by the three protons of the adjacent methyl group (-CH₃). Conversely, the methyl protons of the ethyl group will appear as a doublet, split by the single methine proton. The amine protons (-NH₂) often appear as a broad singlet, and their chemical shift can be variable depending on the solvent, concentration, and temperature. This broadening is due to quadrupole interactions with the nitrogen nucleus and potential chemical exchange. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-5 | ~7.2-7.5 | Singlet (s) | N/A |

| N-CH₃ | ~3.6-3.8 | Singlet (s) | N/A |

| C₃-CH₃ | ~2.1-2.3 | Singlet (s) | N/A |

| -CH(NH₂) | ~3.9-4.2 | Quartet (q) | ~6.5-7.0 |

| -CH(NH₂)CH ₃ | ~1.3-1.5 | Doublet (d) | ~6.5-7.0 |

| -NH₂ | ~1.5-2.5 | Broad Singlet (br s) | N/A |

¹³C NMR Spectroscopic Analysis for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the structure will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The pyrazole ring carbons (C-3, C-4, and C-5) are expected to resonate in the downfield region of the spectrum, consistent with their presence in a heteroaromatic system. The carbon atom bearing the ethylamine substituent (C-4) and the methyl-substituted carbon (C-3) will have chemical shifts influenced by these groups. researchgate.net The carbon atoms of the two methyl groups on the pyrazole ring will appear as sharp singlets in the upfield region. Similarly, the carbons of the ethylamine side chain, the methine (-CH), and the methyl (-CH₃), will be found in the aliphatic region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-3 | ~148-152 |

| Pyrazole C-4 | ~115-120 |

| Pyrazole C-5 | ~135-140 |

| N-CH₃ | ~35-39 |

| C₃-CH₃ | ~10-14 |

| -C H(NH₂) | ~45-50 |

| -CH(NH₂)CH₃ | ~22-26 |

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methine proton (-CH) and the methyl protons (-CH₃) of the ethylamine side chain, confirming their connectivity. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the definitive assignment of carbon signals by linking them to their attached, and often more easily assigned, protons. For example, the signal for the pyrazole C-5 carbon can be assigned by its correlation to the pyrazole H-5 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular skeleton. Key HMBC correlations would include those between the pyrazole H-5 proton and carbons C-3 and C-4, and between the N-methyl protons and carbons C-3 and C-5 of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. For instance, a NOESY correlation between the protons of the C₃-CH₃ group and the pyrazole H-5 proton would confirm their spatial proximity. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula for this compound is C₇H₁₃N₃, corresponding to a monoisotopic mass of approximately 139.11 Da. uni.luuni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z 139. A key fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, alpha-cleavage would result in the loss of a methyl radical (•CH₃) from the ethylamine side chain, leading to a stable, resonance-delocalized cation. This fragment is often the base peak in the spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 139 | [C₇H₁₃N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 124 | [C₆H₁₀N₃]⁺ | Alpha-cleavage: [M - CH₃]⁺ |

| 96 | [C₅H₈N₂]⁺ | Cleavage of the C-C bond between the ring and the side chain |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

The primary amine (-NH₂) group will show characteristic N-H stretching vibrations, typically appearing as a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1590-1650 cm⁻¹. The C-H bonds in the methyl and methine groups will exhibit stretching vibrations just below 3000 cm⁻¹. The pyrazole ring itself will have characteristic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.com

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |

| 2850-2960 | C-H Stretch | Alkyl (CH, CH₃) |

| 1590-1650 | N-H Bend | Primary Amine (-NH₂) |

| 1450-1600 | C=C and C=N Stretch | Pyrazole Ring |

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula. mdpi.commdpi.com For this compound (C₇H₁₃N₃), the theoretical elemental composition is calculated based on its molecular weight of 139.20 g/mol . nih.gov

Table 5: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 60.43% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 9.41% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 30.16% |

A successful synthesis and purification would yield experimental values from elemental analysis that are in close agreement (typically within ±0.4%) with these calculated percentages, thus confirming the empirical formula of the target compound. mdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its solid crystalline state. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, extensive research on analogous pyrazole derivatives provides significant insight into the expected solid-state conformation. For instance, the crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one reveals that the pyrazole and benzothiazole (B30560) ring systems are nearly coplanar, with a dihedral angle of just 3.31(7)°. researchgate.net This planarity is a common feature in many pyrazole derivatives. researchgate.net

Studies on other pyrazole analogues, such as 4-halogenated-1H-pyrazoles, demonstrate various hydrogen-bonding motifs in the solid state, including trimers and catemers (chain-like structures). mdpi.com For example, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural, forming trimeric units, while 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form catemeric chains. mdpi.com These findings suggest that the ethanamine moiety of the title compound would likely participate in hydrogen bonding within its crystal lattice.

The general structural features of pyrazole rings determined by X-ray diffraction show characteristic bond lengths that confirm their aromatic nature. For example, the N1–N2 and C5–N1 bonds are typically not equal in length, and the C3–C4 bond is shorter than a typical aliphatic single bond. The analysis of a copper(I) complex containing a tris(pyrazol-1-yl)methane (B1237147) ligand further illustrates the typical coordination geometry and bond parameters of the pyrazole ring in a more complex environment. mdpi.com

Table 1: Representative Crystallographic Data for an Analogous Pyrazole Derivative

| Parameter | Value |

|---|---|

| Compound Name | 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one researchgate.net |

| Formula | C₁₂H₁₁N₃OS researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

This interactive table provides example crystallographic data from a related pyrazole structure to illustrate the type of information obtained from X-ray diffraction experiments.

**3.6. Computational Chemistry and Molecular Modeling for Structural Insights

Computational chemistry offers powerful tools to complement experimental data, providing deep insights into molecular structure, stability, and electronic properties where experimental methods may be challenging.

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net It is widely employed to predict optimized geometries, vibrational frequencies (correlating to infrared and Raman spectra), and other molecular properties with high accuracy. researchgate.netnih.gov

For pyrazole and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G**, have shown excellent agreement with experimental data. nih.gov These calculations can accurately predict vibrational spectra, aiding in the assignment of experimental infrared (IR) and Raman bands. nih.govmdpi.com For instance, studies on pyrazole and 3,5-dimethylpyrazole (B48361) have demonstrated that calculated vibrational frequencies, when appropriately scaled, match well with the observed FTIR and FT-Raman spectra. nih.gov

DFT is also used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for Pyrazole Analogues

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3550 mdpi.com | ~3286 mdpi.com |

| C-H Stretch | ~3190 mdpi.com | (Varies with substitution) |

This interactive table shows representative data comparing DFT-calculated and experimentally observed vibrational frequencies for pyrazole-type molecules, highlighting the predictive power of DFT.

Beyond electronic structure, computational modeling is invaluable for exploring the dynamic behavior of molecules, including their possible shapes (conformations) and the energy barriers between them. For a flexible molecule like this compound, rotation around single bonds, particularly the C-C bond connecting the ethylamine side chain to the pyrazole ring, can lead to multiple stable conformations (rotational isomers or conformers).

Computational studies on similar heterocyclic compounds have successfully mapped the potential energy surface related to bond rotations. iu.edu.sa For example, in a study of 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, DFT calculations were used to identify nine possible rotational isomers arising from internal rotations around C–N and C–S bonds. iu.edu.sa By calculating the relative energies of these conformers, researchers could identify the most stable, lowest-energy structures that are most likely to exist. iu.edu.sa

This type of analysis is critical for understanding how the molecule might interact with biological targets, as different conformations can present different pharmacophoric features. The geometric parameters (bond lengths and angles) of the lowest-energy conformer are often calculated and compared with experimental data, where available, to validate the computational model. als-journal.com For pyrazole itself, calculations have shown the molecule to be planar, which is consistent with its aromatic character.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one |

| 4-chloro-1H-pyrazole |

| 4-bromo-1H-pyrazole |

| 4-fluoro-1H-pyrazole |

| 4-iodo-1H-pyrazole |

| tris(pyrazol-1-yl)methane |

| 3,5-dimethylpyrazole |

Advanced Applications and Future Research Directions for 1 1,3 Dimethyl 1h Pyrazol 4 Yl Ethanamine

Design and Synthesis of Advanced Analogues with Tuned Biological Profiles

The inherent versatility of the pyrazole (B372694) scaffold allows for extensive modification to fine-tune biological activity and physicochemical properties. rsc.org For 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine, advanced medicinal chemistry strategies can be employed to generate novel analogues with enhanced potency, selectivity, and drug-like characteristics.

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering new chemotypes with similar biological activity to a known parent molecule, while improving its properties or circumventing existing patents. researchgate.netnih.gov Bioisosterism involves substituting a part of a molecule with a chemically different group that retains similar physical or chemical properties, thereby maintaining the biological activity. researchgate.net The pyrazole ring itself is often considered a bioisostere for other aromatic systems like benzene (B151609) or phenol. nih.gov Compared to a benzene ring, the pyrazole core can offer improved water solubility and introduce hydrogen bond donor and acceptor capabilities, which can lead to enhanced target engagement. nih.gov

In one notable example of scaffold hopping, researchers successfully evolved a class of pyrazolone-based inhibitors into novel azaindole inhibitors for the tyrosine phosphatase SHP2, a critical cancer target. nih.govresearchgate.net This was achieved by applying scaffold hopping and bioisosteric replacement concepts to eliminate undesirable structural features and improve inhibitor characteristics. nih.gov For this compound, these strategies could be applied in several ways:

Scaffold Hopping: The 1,3-dimethylpyrazole (B29720) core could be replaced with other five- or six-membered heterocycles to explore new intellectual property space and potentially discover analogues with different target affinities or improved pharmacokinetic profiles.

Bioisosteric Replacement: The ethanamine side chain could be modified. For instance, the primary amine could be replaced with other functional groups like a hydroxyl or methoxy (B1213986) group to alter hydrogen bonding capacity and polarity. The ethyl linker could also be replaced with other small spacers to optimize the orientation of the functional group relative to the pyrazole core.

These approaches allow for the systematic exploration of the chemical space around the parent compound to develop advanced analogues with precisely tuned biological profiles.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.gov MCRs are a cornerstone of diversity-oriented synthesis, enabling the rapid generation of large libraries of structurally complex molecules from simple precursors. beilstein-journals.orgrsc.org This makes them exceptionally well-suited for creating compound collections for high-throughput screening (HTS) to identify new biologically active agents. mdpi.com

The synthesis of pyrazole-containing scaffolds is particularly amenable to MCR strategies. Various MCRs have been developed to produce highly substituted pyrazoles and fused pyranopyrazole systems. nih.govbeilstein-journals.orgnih.gov For example, a common four-component reaction involves the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine (B178648) hydrate (B1144303). nih.govtandfonline.com This approach provides a time-efficient and economical way to produce a wide array of pyrazole derivatives by simply varying the starting components.

The table below illustrates a hypothetical library synthesis based on a typical four-component reaction for pyranopyrazole synthesis, demonstrating how diverse inputs can generate a variety of complex pyrazole-based structures suitable for screening.

| Entry | Aldehyde Component (R-CHO) | β-Ketoester | Hydrazine Source | Resulting Scaffold |

| 1 | Benzaldehyde | Ethyl Acetoacetate | Hydrazine Hydrate | 6-amino-4-phenyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Hydrazine Hydrate | 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| 3 | 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Hydrazine Hydrate | 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| 4 | Furan-2-carbaldehyde | Ethyl Acetoacetate | Hydrazine Hydrate | 6-amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| 5 | Benzaldehyde | Methyl Acetoacetate | Phenylhydrazine | 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

By employing such MCRs, large libraries based on the core structure of this compound can be synthesized and screened to identify novel hits for various therapeutic targets.

Role in Chemical Biology and Development of Molecular Probes

Beyond its potential as a therapeutic scaffold, this compound is a valuable starting point for the development of molecular probes—specialized tools used to study and visualize complex biological systems.

Molecular probes are essential for interrogating biological processes, identifying protein targets (target deconvolution), and understanding a compound's mechanism of action. The structure of this compound, specifically its primary amine group, provides a convenient chemical handle for derivatization. This amine can be readily functionalized to attach various reporter tags, such as:

Fluorophores: For use in fluorescence microscopy and flow cytometry to visualize the compound's distribution within cells or tissues.

Biotin: For use in affinity purification experiments (e.g., pull-down assays) to isolate and identify the specific proteins that the compound binds to.

Photo-affinity labels: To create covalent cross-links with the biological target upon photo-activation, allowing for unambiguous target identification.

By converting this compound into such probes, researchers can gain critical insights into its mechanism of action and elucidate its role in complex biological pathways.

Phenotypic screening is a drug discovery approach that identifies compounds based on their ability to induce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific biological target. nih.gov This method is particularly powerful for discovering first-in-class medicines with novel mechanisms of action.

Libraries of pyrazole derivatives have been successfully used in phenotypic screening campaigns. In one study, a library of 2025 compounds was screened in a co-culture of breast cancer cells and non-cancerous cells, leading to the identification of a pyrazole-azepinoindole derivative that was selectively cytotoxic to the cancer cells. nih.govresearchgate.net Further investigation of this hit compound revealed that its activity was mediated by inducing a G1 arrest of the cell cycle. nih.gov Another high-throughput screening of 2000 small molecules identified a unique thieno[2,3-c]pyrazole derivative with potent and selective cytotoxic effects against 17 different human cancer cell lines. mdpi.com

The table below summarizes results from a representative phenotypic screen, highlighting the identification of a selective pyrazole-based hit.

| Compound ID | Scaffold Type | Effect on Cancer Cells | Effect on Normal Cells | Selectivity Index (SI) |

| Hit Compound 2 | Pyrazole-azepinoindole | Cytotoxic | Non-cytotoxic | High |

| Compound X | Quinoline | Cytotoxic | Cytotoxic | Low |

| Compound Y | Coumarin | Weakly Cytotoxic | Non-cytotoxic | Moderate |

Such studies demonstrate the power of screening pyrazole-based libraries, for which this compound is a relevant scaffold, to uncover compounds with desirable and complex biological activities that can be further developed for therapeutic or research purposes.

Development as Precursors for Complex Molecular Architectures

The chemical reactivity of this compound makes it a versatile building block for the synthesis of more complex molecules and fused heterocyclic systems. The pyrazole ring and the primary amine side chain offer multiple points for chemical elaboration.

For example, pyrazole derivatives can serve as precursors in cyclocondensation reactions to create fused-ring systems. Research has shown that chalcone (B49325) intermediates can react with thiosemicarbazide (B42300) to form dihydropyrazoles, which can then undergo further cycloaddition to yield complex 4,5-dihydro-1-(thiazol-2-yl)pyrazoles. nih.gov This illustrates how the pyrazole core can be integrated into larger, multi-ring structures. The primary amine of this compound can be readily transformed into other functional groups or used as a nucleophile to connect to other molecular fragments, further expanding its synthetic utility. Its role as a precursor allows chemists to construct novel, three-dimensional molecular architectures that may possess unique biological properties not accessible from simpler, flat molecules.

Utilization in Fused Heterocyclic Systems and Novel Ring Systems

The amine functionality in this compound serves as a key reactive handle for the construction of fused heterocyclic systems. Aminopyrazoles are well-established precursors for a variety of fused pyrazole derivatives, which are of significant interest due to their diverse biological activities. nih.gov The synthesis of these fused systems often involves the cyclocondensation of the aminopyrazole with a suitable bifunctional electrophile.

One of the most prominent applications of aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines . scispace.comresearchgate.net This is typically achieved by reacting the aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com For this compound, a reaction with a β-diketone would be expected to proceed via initial condensation of the ethanamine group, followed by cyclization to form the fused pyrimidine (B1678525) ring. The regioselectivity of such reactions is a critical aspect, often influenced by the reaction conditions and the nature of the substituents on both reactants.

The general reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidines from an aminopyrazole and a 1,3-diketone is depicted below. The specific yields and conditions would need to be empirically determined for this compound.

Table 1: Representative Examples of Fused Heterocyclic Systems Derived from Aminopyrazoles

| Fused System | Precursors | General Reaction Type | Potential Application Areas |

| Pyrazolo[1,5-a]pyrimidine | Aminopyrazole, 1,3-Diketone | Cyclocondensation | Kinase inhibitors, Anticancer agents scispace.com |

| Pyrazolo[3,4-b]pyridine | Aminopyrazole, α,β-Unsaturated carbonyl compound | Cyclocondensation | Medicinal chemistry nih.gov |

| Pyrazolo[5,1-c] scispace.comresearchgate.netconnectjournals.comtriazine | Aminopyrazole, Hydrazonoyl halide | Cyclocondensation | Dyes, Pharmaceuticals researchgate.net |

Further research in this area could explore the use of this compound in multicomponent reactions to access a wider variety of complex fused ring systems in a more efficient manner. mdpi.com

Exploration of Coordination Chemistry with Transition Metal Centers

The pyrazole ring and the ethanamine side chain of this compound both contain nitrogen atoms with lone pairs of electrons, making them excellent potential ligands for coordination with transition metal ions. researchgate.net The coordination chemistry of pyrazole-based ligands is a rich and well-studied field, with applications in catalysis, materials science, and bioinorganic chemistry. peerj.comresearchgate.net

The ethanamine moiety can act as a monodentate or bidentate chelating ligand, coordinating to a metal center through the nitrogen atom of the amine and potentially the pyrazole nitrogen. The specific coordination mode would depend on the metal ion, the counter-ion, and the reaction conditions. The formation of stable chelate rings is often a driving force in the coordination of such ligands.

The resulting metal complexes can exhibit a variety of geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number of the metal and the steric and electronic properties of the ligands. nih.govnih.gov Spectroscopic techniques such as IR and UV-Vis, along with single-crystal X-ray diffraction, are crucial for the characterization of these complexes and the determination of their coordination geometry. scispace.com

Table 2: Potential Coordination Modes and Geometries of Metal Complexes with Pyrazole-Ethanamine Ligands

| Metal Ion (Example) | Potential Coordination Mode | Expected Geometry | Potential Application |

| Cu(II) | Bidentate (N,N') | Square Planar | Catalysis |

| Co(II) | Bidentate (N,N') | Tetrahedral or Octahedral | Magnetic Materials |

| Ni(II) | Bidentate (N,N') | Square Planar or Octahedral | Catalysis |

| Zn(II) | Bidentate (N,N') | Tetrahedral | Luminescent Materials |

Future research could focus on the synthesis and characterization of a range of transition metal complexes with this compound and the investigation of their catalytic activity, magnetic properties, and potential as luminescent materials.

Advanced Theoretical and Computational Perspectives on Pyrazole-Ethanamine Research

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound at a molecular level. These methods can provide insights that complement experimental studies and guide the design of new derivatives with desired properties.

Quantum Chemical Calculations for Reaction Energetics and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic structure and properties of pyrazole derivatives. nih.gov For this compound, DFT calculations can be employed to determine its optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The energies of the HOMO and LUMO are crucial in understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity. chemscene.com These calculations can also be used to predict the energetics of reactions involving this compound, such as the formation of fused heterocyclic systems, by calculating the energies of reactants, transition states, and products.

Table 3: Illustrative Calculated Electronic Properties for a Generic Pyrazole Derivative

| Property | Description | Typical Calculated Value (Illustrative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.5 D |

Future computational work could involve a detailed DFT study of this compound to accurately predict its electronic properties and to model its reactivity in various chemical transformations.

Advanced Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes pyrazole-ethanamine derivatives attractive candidates for drug discovery. Pharmacophore modeling and virtual screening are powerful computational techniques used to identify new potential drug candidates from large chemical libraries. peerj.com

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific biological target. chemscene.com For a series of active pyrazole-ethanamine derivatives, a pharmacophore model could be developed to guide the design of new, more potent analogs.

Virtual screening involves the use of computational methods to screen large databases of chemical compounds against a biological target. This can be done using either ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which involve docking the compounds into the binding site of a target protein.

Table 4: Key Steps in a Virtual Screening Workflow for Pyrazole-Ethanamine Analogs

| Step | Description |

| Target Selection | Identifying a biologically relevant protein target. |

| Library Preparation | Assembling a large database of chemical compounds. |

| Pharmacophore Modeling | Developing a 3D model of essential binding features. |

| Virtual Screening | Filtering the library based on the pharmacophore model or docking scores. |

| Hit Identification | Selecting promising candidate molecules for further experimental testing. |

Future research in this area could involve the development of a specific pharmacophore model for a class of biological targets where pyrazole-ethanamine derivatives show activity, followed by a large-scale virtual screening campaign to identify novel hit compounds.

Emerging Research Frontiers and Unexplored Potential of Pyrazole-Ethanamine Derivatives

The versatility of the pyrazole-ethanamine scaffold suggests a broad range of potential applications that are yet to be fully explored. Emerging research frontiers for these compounds lie in the development of new materials, catalysts, and therapeutic agents.

In materials science , pyrazole derivatives are being investigated for their potential in the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and other electronic materials. The ability of the pyrazole ring to engage in π-π stacking and hydrogen bonding interactions can be exploited to create self-assembling materials with interesting optical and electronic properties.

In the field of catalysis , transition metal complexes of pyrazole-based ligands have shown promise as catalysts for a variety of organic transformations. peerj.com The electronic and steric properties of the this compound ligand can be tuned by modifying the substituents on the pyrazole ring, allowing for the development of highly selective and efficient catalysts.

In medicinal chemistry , the pyrazole nucleus is a core component of many approved drugs. connectjournals.com The continued exploration of new pyrazole-ethanamine derivatives through techniques like combinatorial chemistry and high-throughput screening could lead to the discovery of new therapeutic agents for a wide range of diseases, including cancer, inflammation, and infectious diseases. The development of pyrazole-based compounds as antimicrobial and antifungal agents is also a promising area of research.

The unexplored potential of pyrazole-ethanamine derivatives is vast. Future research will likely focus on:

The synthesis of novel, highly functionalized derivatives.

The investigation of their properties in a wider range of applications.

The use of advanced computational methods to guide the design and discovery of new compounds with tailored properties.

The continued interdisciplinary research in the chemistry, materials science, and biology of pyrazole-ethanamine derivatives is expected to lead to exciting new discoveries and applications in the years to come.

Q & A

Q. Q1. What are the key physicochemical properties and characterization methods for 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine?

Answer:

- Molecular Formula : C₇H₁₃N₃ (confirmed via high-resolution mass spectrometry) .

- Structural Features : Contains a pyrazole ring substituted with two methyl groups at positions 1 and 3 and an ethanamine side chain at position 3.

- Characterization Methods :

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition behavior.

Q. Q2. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Answer:

- Primary Route : Nucleophilic substitution of 4-chloro-1,3-dimethyl-1H-pyrazole with ethylenediamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Optimization Parameters :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved nucleophilicity.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate substitution in biphasic systems.

- Workup : Recrystallization from ethanol/water mixtures improves purity.

- Yield Variability : Reported yields range from 60–85% depending on stoichiometry and solvent choice. Contradictions in literature data may arise from impurities in starting materials or incomplete characterization .

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Hazard Identification : Limited ecotoxicological data; assume moderate toxicity based on structural analogs (e.g., pyrazole derivatives with amine groups) .

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- First Aid :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Dermal Exposure : Wash with soap and water for 15 minutes; monitor for irritation.

- Waste Disposal : Incinerate in a licensed facility; avoid aqueous release due to potential bioaccumulation risks .

Advanced Research Questions

Q. Q4. How can computational modeling guide the design of derivatives targeting specific biological receptors?

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity of the ethanamine side chain to amine-binding pockets (e.g., GPCRs or neurotransmitter transporters).

- QSAR Studies : Correlate substituent effects (e.g., methyl groups on pyrazole) with bioactivity using descriptors like logP, polar surface area, and H-bond donor/acceptor counts.

- Case Study : Analogous pyrazole-ethylamine derivatives show affinity for histamine H₃ receptors, suggesting potential for neurological applications .

Q. Q5. How do contradictory reports on synthetic yields arise, and how can they be resolved experimentally?

Answer:

- Common Causes :

- Impurity in Reagents : Unpurified 4-chloropyrazole intermediates may reduce yields.

- Reaction Monitoring : Use TLC or in situ IR spectroscopy to track substitution progress.

- Resolution Strategies :

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, base strength) to identify optimal conditions.

- Reproducibility Checks : Validate reported protocols with independent replicates and third-party characterization .

Q. Q6. What analytical techniques are critical for detecting byproducts in scaled-up syntheses?

Answer:

Q. Q7. How does the compound’s stability under varying pH and temperature conditions impact its utility in biological assays?

Answer:

- pH Stability : The amine group protonates under acidic conditions (pH < 4), altering solubility and receptor-binding kinetics.

- Thermal Degradation : Accelerated stability studies (40–60°C) reveal decomposition above 100°C, necessitating cold storage (−20°C) for long-term stock solutions.

- Biological Buffer Compatibility : Use phosphate-buffered saline (PBS, pH 7.4) to maintain stability during in vitro assays .

Q. Q8. What mechanistic insights exist for the compound’s potential role in catalysis or coordination chemistry?

Answer:

- Ligand Design : The ethanamine group can coordinate transition metals (e.g., Cu²⁺ or Pd²⁺) to form complexes for catalytic cross-coupling reactions.

- Case Study : Pyrazole-amine ligands enhance catalytic activity in Suzuki-Miyaura reactions by stabilizing metal centers via chelation .

Q. Q9. How can isotopic labeling (e.g., ¹⁵N or ¹³C) aid in metabolic or pharmacokinetic studies?

Answer:

Q. Q10. What strategies mitigate batch-to-batch variability in purity for preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.